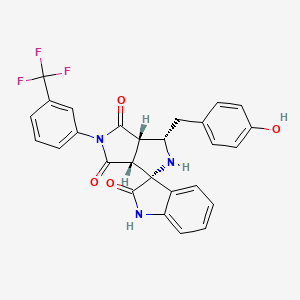
(5-Chloro-6-fluoropyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-fluoropyridin-2-YL)acetic acid is a fluorinated pyridine derivative Compounds containing fluorine and chlorine substituents on aromatic rings are of significant interest due to their unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . The reaction conditions often require the use of a base to facilitate the heterolytic cleavage of the C-H bond, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including (5-Chloro-6-fluoropyridin-2-YL)acetic acid, often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Used to facilitate substitution reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(5-Chloro-6-fluoropyridin-2-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Agrochemicals: Incorporated into the design of herbicides and insecticides.
Material Science: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine and chlorine atoms influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, making it useful in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: Similar in structure but with different substitution patterns.
Fluroxypyr: Contains a similar pyridine ring with fluorine and chlorine substituents.
Uniqueness
(5-Chloro-6-fluoropyridin-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H5ClFNO2 |
|---|---|
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
2-(5-chloro-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-1-4(3-6(11)12)10-7(5)9/h1-2H,3H2,(H,11,12) |
Clave InChI |
FMMUPTCGCZYXGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CC(=O)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)



![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)

![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)

